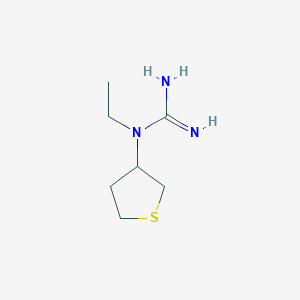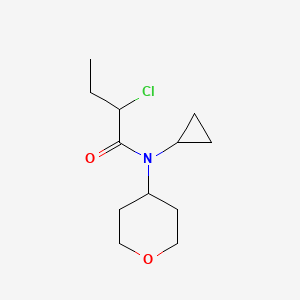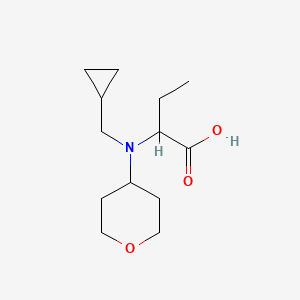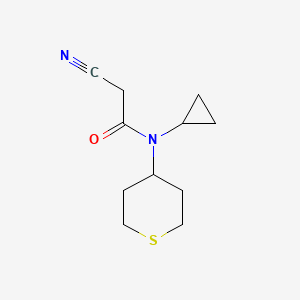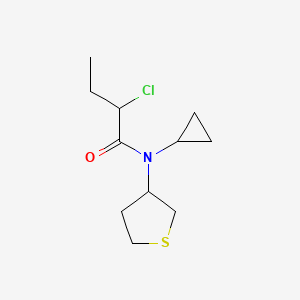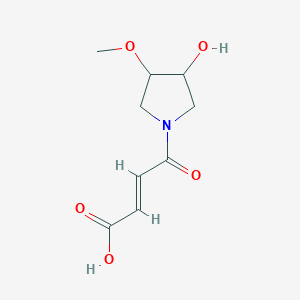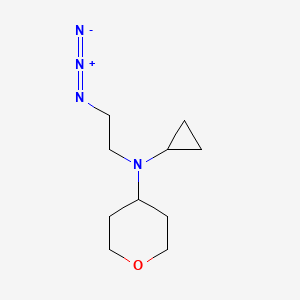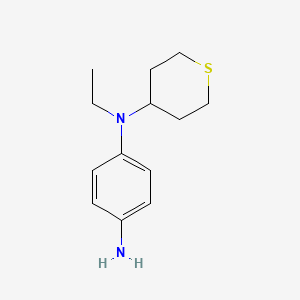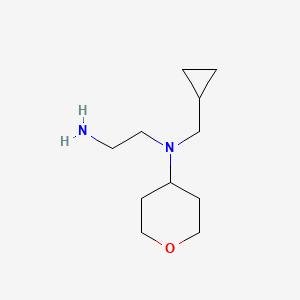
3-Chloro-6-nitroisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Topoisomerase I Inhibitors
Research indicates that derivatives of isoquinoline, such as indenoisoquinolines bearing nitro groups, serve as potent inhibitors of topoisomerase I (Top1), a critical enzyme involved in DNA replication. Modifications to the nitro group, including substitution with fluorine or chlorine, retain Top1 inhibitory activity with minimal safety risks, suggesting that 3-Chloro-6-nitroisoquinoline derivatives could be promising candidates for anticancer drugs with improved safety profiles (Beck et al., 2015).
Catalytic Activity in Ethylene Polymerization
Derivatives of isoquinoline, particularly those modified with nitro groups, have shown significant catalytic activity in ethylene polymerization. This application is essential for the production of polyethylene, a widely used plastic, indicating that 3-Chloro-6-nitroisoquinoline compounds could contribute to advancements in polymer science and engineering (Liping Zhang et al., 2011).
Corrosion Inhibition
Quinoline derivatives, including those with chloro and nitro substituents, have been studied for their corrosion inhibition properties. These compounds effectively protect metals against corrosion in acidic environments, making them valuable for industrial applications, such as in metal processing and preservation (Lgaz et al., 2017).
Antimicrobial and Antitumor Activities
Research into quinoline derivatives, including 8-nitrofluoroquinolone models, has unveiled significant antimicrobial properties against gram-positive and gram-negative bacteria. This suggests that modifications on the isoquinoline scaffold, such as the introduction of chloro and nitro groups, can lead to new antibacterial agents. Moreover, some derivatives have shown promising antitumor efficacy, highlighting the potential of 3-Chloro-6-nitroisoquinoline in the development of novel anticancer therapies (Al-Hiari et al., 2007).
Porphyrin Synthesis
The synthesis of porphyrins incorporating isoquinoline units, such as those derived from 5-Nitroisoquinoline, is another notable application. These compounds are of interest for their potential use in photodynamic therapy (PDT) and as components in molecular electronics and photonics (Lash & Gandhi, 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-6-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-7-3-8(12(13)14)2-1-6(7)5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBVXFDZOZBWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-nitroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



